1-(4-methoxyphenyl)-4-nitrosopiperazine

Catalog No.
S6467601
CAS No.
75051-59-1
M.F
C11H15N3O2
M. Wt
221.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-methoxyphenyl)-4-nitrosopiperazine

CAS Number

75051-59-1

Product Name

1-(4-methoxyphenyl)-4-nitrosopiperazine

Molecular Formula

C11H15N3O2

Molecular Weight

221.3

1-(4-Methoxyphenyl)-4-nitrosopiperazine is an organic compound characterized by the presence of a nitroso group attached to a piperazine ring, along with a methoxyphenyl substituent. Its chemical formula is C11_{11}H14_{14}N2_{2}O, and it features a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions. The methoxy group (-OCH3_3) enhances the compound's lipophilicity and biological activity, while the nitroso group (-NO) is often associated with various biological effects, including potential carcinogenicity.

  • Oxidation: The nitroso group can be oxidized to form nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitroso group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group may participate in nucleophilic substitution reactions under basic conditions, often facilitated by reagents like sodium ethoxide.

The biological activity of 1-(4-methoxyphenyl)-4-nitrosopiperazine is of significant interest due to its potential pharmacological effects. Compounds with nitroso groups have been studied for their roles in various biological processes, including:

  • Antimicrobial Activity: Some studies suggest that derivatives of nitrosopiperazine exhibit antimicrobial properties.
  • Cytotoxicity: The compound may induce cytotoxic effects in certain cell lines, which is important for evaluating its potential as an anticancer agent.
  • Neuroactivity: Given the structure's similarity to other psychoactive compounds, it may influence neurotransmitter systems and exhibit psychoactive properties .

Several synthesis methods have been developed for 1-(4-methoxyphenyl)-4-nitrosopiperazine:

  • Nitrosation of Piperazine: This method involves the reaction of piperazine with sodium nitrite under acidic conditions to introduce the nitroso group.
  • Methylation of 1-Nitrosopiperazine: Following the formation of 1-nitrosopiperazine, methylation can be performed using formaldehyde in the presence of formic acid to yield the final product .
  • Alternative Synthetic Routes: Research has explored various synthetic pathways, including modifications of existing piperazine derivatives and reactions involving methoxy-substituted aromatic compounds .

1-(4-Methoxyphenyl)-4-nitrosopiperazine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting specific diseases.
  • Research Tools: It can serve as a chemical probe in biological studies to explore mechanisms of action related to nitroso compounds.
  • Material Science: The compound may find utility in developing new materials with specific electronic or optical properties due to its unique molecular structure.

Research on interaction studies involving 1-(4-methoxyphenyl)-4-nitrosopiperazine has focused on:

  • Protein Binding: Understanding how the compound interacts with proteins can provide insights into its pharmacokinetics and potential side effects.
  • Receptor Binding Studies: Investigating its affinity for various receptors can help elucidate its mechanism of action and therapeutic potential.
  • Metabolic Pathways: Studies on how the compound is metabolized in biological systems can inform safety assessments and efficacy evaluations .

Similar Compounds

Several compounds share structural similarities with 1-(4-methoxyphenyl)-4-nitrosopiperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methoxyphenyl)-4-nitrosopiperazineMethoxy group at position 2Different substitution pattern affects activity
1-(4-Aminophenyl)-4-nitrosopiperazineAmino group instead of methoxyPotentially different biological activities
1-(4-Nitrophenyl)-4-nitrosopiperazineNitro group instead of methoxyIncreased reactivity due to electron-withdrawing nature

These compounds illustrate variations in substituents that influence their chemical behavior and biological activity, highlighting the uniqueness of 1-(4-methoxyphenyl)-4-nitrosopiperazine within this class of chemicals.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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